molecular formula C14H8FNO2 B567640 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid CAS No. 1260811-82-2

4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid

Cat. No.: B567640
CAS No.: 1260811-82-2
M. Wt: 241.221
InChI Key: SVQNQAOEJZCAKW-UHFFFAOYSA-N
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Description

4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H8FNO2 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a biphenyl structure, which also contains a carboxylic acid group (-COOH). It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Cyano and Fluoro Groups: The cyano and fluoro groups are introduced through nucleophilic substitution reactions. For example, a fluorinated benzene derivative can undergo a substitution reaction with a cyanide source to introduce the cyano group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2) or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving cyano and fluoro groups.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The cyano and fluoro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid can be compared with similar compounds such as:

    4-Cyano-3-fluorobenzoic acid: Similar structure but lacks the biphenyl moiety.

    4-Cyano-3-fluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

    4-Bromo-3-fluorobenzoic acid: Contains a bromine atom instead of a cyano group

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid.

Properties

IUPAC Name

4-(4-cyano-3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQNQAOEJZCAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718272
Record name 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260811-82-2
Record name 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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